tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate
Description
tert-Butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 1092454-84-6) is a chiral oxazolidine derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . This compound features a hydroxyl group at the (4R) position of the oxazolidine ring, a tert-butyl ester moiety, and a carboxylate group. Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound is listed in catalogs as a building block, though it is currently marked as temporarily out of stock in commercial inventories .
Properties
IUPAC Name |
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092454-84-6 | |
| Record name | tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions . This method allows for the efficient formation of the tert-butyl ester through a one-pot process that includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow process allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, manganese catalysts, and nonafluoro-tert-butyl alcohol (NFTBA) . These reagents facilitate the oxidation of the tert-butyl group, leading to the formation of primary alcohols as major products .
Major Products: The major products formed from the reactions of this compound include primary alcohols and other oxygenated hydrocarbon frames . These products are of significant interest in both biological and pharmaceutical contexts .
Scientific Research Applications
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals . In industry, it is used in biocatalytic processes and as a functional group in strategic synthetic planning .
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to participate in various chemical transformations, including oxidation and reduction reactions . The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (4R)-hydroxy and (4S)-hydroxy isomers (Table Row 1 vs. 2) share identical molecular formulas but exhibit distinct spatial arrangements, impacting their interactions in chiral environments (e.g., enzyme binding) .
- Functional Group Reactivity : Substitution of -OH with -NH₂ (Row 1 vs. 3) reduces molecular weight by 0.99 g/mol and introduces nucleophilic character, enabling amide bond formation or alkylation reactions . The azide analog (Row 4) is tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Bromo-Pyrazole Derivative (Row 5): The bromine atom facilitates Suzuki-Miyaura couplings, while the pyrazole ring enhances π-π stacking in crystal engineering .
Commercial Availability and Pricing
- tert-Butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate: Priced at €761.00/50 mg and €2,215.00/500 mg, indicating a premium for enantiomeric purity and pharmaceutical-grade quality .
Biological Activity
Tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS No. 1092454-84-6) is a chemical compound characterized by its oxazolidine structure, which has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₅NO₄. Its structure features a tert-butyl group attached to a 4-hydroxy-1,2-oxazolidine moiety, contributing to its unique steric and electronic properties.
The biological activity of this compound is influenced by its ability to interact with various biochemical pathways. The introduction of the tert-butoxycarbonyl group can significantly alter the compound's chemical properties, enhancing its binding affinity to biological targets such as enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological processes.
Pharmacokinetics
Pharmacokinetic studies indicate that the presence of the tert-butoxycarbonyl group can affect absorption, distribution, metabolism, and excretion (ADME) properties. This modification may enhance the compound's stability and bioavailability.
Biological Activity and Applications
Research has demonstrated that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies show that oxazolidine derivatives can possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest potential efficacy against both gram-positive and gram-negative bacteria.
3. Neuroprotective Effects
Research indicates that compounds with oxazolidine structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with other oxazolidine derivatives highlights the unique properties of this compound:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₈H₁₅NO₄ | Antioxidant, Antimicrobial | Tert-butoxycarbonyl group enhances stability |
| Other oxazolidines | Varies | Variable | May lack specific steric properties |
Case Studies
Recent studies have investigated the biological effects of this compound:
Case Study 1: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating significant antioxidant potential.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
